Structural Differentiation: Unsubstituted Acetamide vs. N-Phenyl Acetamide Analogs in Telomerase/JAK/STAT3 Inhibition
The target compound bears a primary acetamide group (-CH2-C(=O)-NH2), whereas the most extensively characterized antitumor analogs in the same scaffold class (e.g., compound 4l) incorporate an N-phenyl substituent on the acetamide nitrogen. In the N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series, compound 4l achieved 64.95% telomerase inhibition at 10 µM and 79% growth inhibition against cancer cells, with JAK1 inhibition at a 0.46-fold change relative to pacritinib and STAT3 inhibition at 0.22-fold change relative to sorafenib [1]. The unsubstituted acetamide in the target compound eliminates hydrogen-bonding and steric contributions from the N-phenyl group, which is predicted to alter target engagement profiles and provides a distinct starting point for SAR exploration where N-modification is the intended diversification vector.
| Evidence Dimension | Telomerase inhibition (% inhibition at 10 µM) |
|---|---|
| Target Compound Data | Not directly reported in primary literature |
| Comparator Or Baseline | Compound 4l (N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide): 64.95% |
| Quantified Difference | Cannot be quantified; structural difference (unsubstituted vs. N-phenyl acetamide) precludes direct extrapolation |
| Conditions | TRAP assay for telomerase; MTT assay for growth inhibition (MCF-7 and A549 cell lines) |
Why This Matters
Procurement of the unsubstituted acetamide provides a structurally distinct scaffold variant for medicinal chemistry programs seeking to explore N-substitution SAR without confounding pre-existing N-modifications.
- [1] El-Malah, A., et al. (2024). Muti-target rationale design of novel substituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide candidates as telomerase/JAK1/STAT3/TLR4 inhibitors: In vitro and in vivo investigations. Bioorganic Chemistry, 153, 107843. View Source
